Gratisin
Description
Structure
2D Structure
Properties
CAS No. |
37294-30-7 |
|---|---|
Molecular Formula |
C78H110N14O14 |
Molecular Weight |
1467.8 g/mol |
IUPAC Name |
(3R,6S,9S,12S,15R,18S,24R,27S,30S,33S,36R,39S)-9,30-bis(3-aminopropyl)-3,24-dibenzyl-15,36-bis[(4-hydroxyphenyl)methyl]-6,27-bis(2-methylpropyl)-12,33-di(propan-2-yl)-1,4,7,10,13,16,22,25,28,31,34,37-dodecazatricyclo[37.3.0.018,22]dotetracontane-2,5,8,11,14,17,23,26,29,32,35,38-dodecone |
InChI |
InChI=1S/C78H110N14O14/c1-45(2)39-57-69(97)87-61(43-49-19-11-9-12-20-49)77(105)91-37-17-25-63(91)73(101)85-60(42-52-29-33-54(94)34-30-52)72(100)90-66(48(7)8)76(104)82-56(24-16-36-80)68(96)84-58(40-46(3)4)70(98)88-62(44-50-21-13-10-14-22-50)78(106)92-38-18-26-64(92)74(102)86-59(41-51-27-31-53(93)32-28-51)71(99)89-65(47(5)6)75(103)81-55(23-15-35-79)67(95)83-57/h9-14,19-22,27-34,45-48,55-66,93-94H,15-18,23-26,35-44,79-80H2,1-8H3,(H,81,103)(H,82,104)(H,83,95)(H,84,96)(H,85,101)(H,86,102)(H,87,97)(H,88,98)(H,89,99)(H,90,100)/t55-,56-,57-,58-,59+,60+,61+,62+,63-,64-,65-,66-/m0/s1 |
InChI Key |
KIUGLYLJMHCDMF-AHAYUKIASA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7 |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7 |
Synonyms |
gratisin |
Origin of Product |
United States |
Biosynthetic Pathways and Regulatory Mechanisms of Gratisin
Non-Ribosomal Peptide Synthetase (NRPS) Systems in Gratisin Biosynthesis
This compound, with its dimeric structure cyclo(-D-Phe-Pro-D-Tyr-Val-Orn-Leu-)₂, is assembled by a dedicated NRPS system. fishersci.co.uk NRPS systems are characterized by their modular organization, where each module is typically responsible for the activation and incorporation of a single amino acid into the growing peptide chain. advancedchemtech.com The biosynthesis of this compound in Brevibacillus brevis involves such a gene cluster, indicative of its non-ribosomal origin. epa.govfishersci.cauni.lu
A typical NRPS module comprises several core enzymatic domains that function in a coordinated manner to synthesize the peptide. For this compound, given its hexapeptide repeating unit, it is expected that the NRPS system would consist of at least six modules, each dedicated to one of the constituent amino acids: D-Phenylalanine (D-Phe), Proline (Pro), D-Tyrosine (D-Tyr), Valine (Val), Ornithine (Orn), and Leucine (B10760876) (Leu). fishersci.co.uk
The fundamental domains within each module include:
Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid by forming an aminoacyl adenylate. The specificity of the A-domain dictates which amino acid is incorporated at each position in the peptide chain.
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Following activation, the amino acid is covalently attached to the phosphopantetheine arm of the T-domain, acting as a mobile carrier.
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the upstream module's T-domain and the amino acid on the current module's T-domain.
Given the presence of D-amino acids (D-Phe and D-Tyr) in this compound, the NRPS system for this compound biosynthesis must also contain Epimerization (E) domains . These E-domains are typically integrated within the NRPS machinery, often following the A-domain, and are responsible for converting the L-amino acid to its D-isomer after it has been loaded onto the T-domain. advancedchemtech.com
While the precise gene names and detailed module organization for the this compound NRPS system are not explicitly detailed in publicly available literature, the general principles of NRPS assembly dictate the presence and sequential action of these domains to produce the linear hexapeptide precursor, which then undergoes dimerization and cyclization to form the final this compound structure.
The mechanism of peptide bond formation in NRPS systems, including that for this compound, follows a well-established thiotemplate mechanism. Each activated amino acid is transferred from its A-domain to the phosphopantetheine arm of the adjacent T-domain. The C-domain then facilitates the nucleophilic attack of the amino group of the incoming amino acid (on the downstream module's T-domain) on the carbonyl carbon of the growing peptide chain (on the upstream module's T-domain), leading to the formation of a new peptide bond. This process is repeated iteratively along the NRPS assembly line until the full linear peptide precursor is synthesized. The final step involves a thioesterase (Te) domain, often located at the C-terminus of the last module, which catalyzes the release and cyclization or dimerization of the mature peptide. For this compound, this would involve the formation of the hexapeptide followed by a dimerization-cyclization event to yield the cyclic dimeric structure. fishersci.co.ukadvancedchemtech.com
Incorporation of D-Amino Acids in the this compound Biosynthetic Pathway
The presence of D-amino acids, specifically D-Phenylalanine and D-Tyrosine, is a defining characteristic of this compound and many other non-ribosomal peptides. fishersci.co.uk Unlike ribosomal peptide synthesis, which exclusively uses L-amino acids, NRPS systems have evolved mechanisms to incorporate D-amino acids. The primary mechanism for D-amino acid incorporation in NRPS biosynthesis is through the action of integrated Epimerization (E) domains. advancedchemtech.com These domains are typically found within NRPS modules dedicated to the incorporation of amino acids that appear in their D-configuration in the final product. After the L-amino acid is activated by its cognate A-domain and loaded onto the T-domain, the E-domain catalyzes the stereochemical inversion at the α-carbon, converting the L-aminoacyl-S-PCP intermediate to its D-aminoacyl-S-PCP counterpart. This D-amino acid is then available for peptide bond formation by the downstream C-domain. advancedchemtech.com
Genetic and Molecular Regulation of this compound Production in Producer Organisms
This compound is produced by Brevibacillus brevis strains, which are known for their ability to synthesize various secondary metabolites, including other non-ribosomal peptides like tyrocidine and gramicidin (B1672133). epa.govmetabolomicsworkbench.org The biosynthesis of these secondary metabolites is often tightly regulated at the genetic and molecular levels, responding to environmental cues and cellular growth phases.
While specific regulatory genes and mechanisms directly controlling this compound production are not extensively detailed in the provided search results, general insights can be drawn from related Bacillus species and NRPS-producing organisms. For instance, the production of tyrocidine in Bacillus brevis is induced at the end of the exponential growth phase and is influenced by sporulation-related genes, notably spo0A and abrB. mpg.de The spo0A gene product, a master regulator of sporulation, is involved in a regulatory cascade that can inactivate the abrB protein, a negative regulator of tyrocidine transcription. mpg.de It is plausible that this compound biosynthesis in Brevibacillus brevis may be subject to similar growth-phase dependent regulation and involve analogous regulatory elements, as secondary metabolite production often correlates with specific physiological states, such as the transition from exponential growth to stationary phase. mpg.de Genome sequencing efforts of Brevibacillus brevis strains have identified various secondary metabolite biosynthetic gene clusters (BGCs), suggesting complex regulatory networks are in place to control their expression. epa.govmetabolomicsworkbench.orguni.lumpg.de
Metabolic Engineering Approaches for Modulating this compound Biosynthesis
Metabolic engineering offers powerful strategies to enhance the production of valuable natural products like this compound from microbial hosts. While specific metabolic engineering applications for this compound are not detailed in the provided information, general approaches applicable to NRPS-derived secondary metabolites can be considered. The overarching goal of metabolic engineering is to optimize cellular processes to increase the yield of a desired substance. fishersci.ca
Key strategies that could be employed to modulate this compound biosynthesis include:
Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes encoding enzymes that catalyze rate-limiting steps within the this compound biosynthetic pathway, or in precursor pathways supplying amino acids, could significantly boost production. fishersci.ca
Blocking Competing Metabolic Pathways: Redirecting metabolic flux away from competing pathways that consume precursors or energy needed for this compound synthesis can increase the availability of resources for the desired product. fishersci.ca
Heterologous Gene Expression: If the native producer Brevibacillus brevis proves difficult to manipulate or has low yields, the entire this compound NRPS gene cluster could be transferred and expressed in a more amenable and well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae. fishersci.cafishersci.se This approach often requires careful optimization of codon usage, promoter strength, and balancing of heterologous enzyme activity with the host's endogenous metabolism. wikipedia.orgfishersci.be
Enzyme Engineering: Modifying the NRPS enzymes themselves, for example, to alter substrate specificity, improve catalytic efficiency, or enhance stability, could lead to increased this compound production or the generation of novel this compound analogs. fishersci.ca
Systems Metabolic Engineering: A more comprehensive approach involves integrating systems biology, synthetic biology, and evolutionary engineering to rationally design and optimize microbial strains. This includes using genome-scale models to predict metabolic bottlenecks and applying advanced genetic engineering tools for precise pathway manipulation. fishersci.cafishersci.sefishersci.be
These strategies aim to overcome inherent cellular limitations and optimize intracellular fluxes to efficiently channel resources towards this compound production, ultimately enabling its industrial-scale biomanufacturing. fishersci.cafishersci.cawikipedia.orgfishersci.ca
Chemical Synthesis and Analog Design of Gratisin
Total Synthesis Strategies for Gratisin and its Core Scaffold
The synthesis of a complex cyclic peptide like this compound presents considerable challenges, including the correct assembly of the linear peptide chain and the crucial macrocyclization step. Both solid-phase and solution-phase methodologies have been explored to overcome these hurdles.
Solid-Phase Peptide Synthesis Methodologies for this compound
Solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for the assembly of peptides, offering advantages in terms of efficiency and purification. While a specific, detailed protocol for the total synthesis of this compound via SPPS is not extensively documented in a single source, the synthesis of its numerous analogs strongly suggests the application of standard Fmoc-based SPPS protocols. nih.gov This methodology involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
The general steps for synthesizing a linear precursor of a this compound analog on a solid support are as follows:
Resin Selection and Loading: A suitable resin, such as a 2-chlorotrityl chloride resin, is chosen to allow for the eventual cleavage of the protected peptide from the support under mild acidic conditions. The first amino acid is then attached to the resin.
Iterative Deprotection and Coupling: The synthesis proceeds with repetitive cycles of Nα-Fmoc protecting group removal using a base like piperidine, followed by the coupling of the next Fmoc-protected amino acid in the sequence using a coupling reagent.
Cleavage from the Resin: Once the linear peptide sequence is fully assembled, it is cleaved from the resin, typically with a mildly acidic cocktail, to yield the protected linear peptide.
The synthesis of an EDTA-like chelating peptidomimetic building block incorporated into a cyclic peptide inspired by the this compound family further illustrates the utility of SPPS in creating complex this compound analogs.
Solution-Phase Synthetic Routes for Cyclic Peptides, with Application to this compound
Solution-phase synthesis offers a classical yet effective approach for the preparation of cyclic peptides like this compound. A biomimetic synthesis of this compound has been reported, which mimics the natural biosynthetic pathway. rsc.org This approach involves the dimerization and cyclization of a hexapeptide active ester, H-D-Phe-Pro-D-Tyr-Val-Orn-Leu-ONSu, where -ONSu is a succinimide (B58015) ester. rsc.org
This biomimetic strategy yielded both the cyclic monomer (semi-Gratisin) and the desired cyclic dimer (this compound). rsc.org The success of this cyclization was found to be highly dependent on the amino acid sequence, with the C-terminal leucine (B10760876) residue being crucial for the dimerization-cyclization to occur. rsc.org The concentration of the peptide and the polarity of the reaction solvent also significantly influenced the yields of the cyclic products. rsc.org While this method provides a direct route to this compound, the yield of the final product was noted to be lower than that of the similar biomimetic synthesis of gramicidin (B1672133) S. rsc.org
More general protocols for the solution-phase synthesis of cyclic peptides involve the preparation of a linear, protected peptide precursor, followed by a key macrolactamization step. nih.govresearchgate.net This cyclization is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Various coupling reagents can be employed for this crucial ring-closing step.
Rational Design and De Novo Synthesis of this compound Derivatives
The inherent hemolytic activity of many antimicrobial peptides, including this compound, has driven efforts to design and synthesize derivatives with improved selectivity for microbial cells over host cells.
Synthetic Approaches for Generating this compound Analogs with Structural Modifications
The synthesis of this compound analogs has been a fertile ground for exploring structure-activity relationships. A common strategy involves the substitution of specific amino acid residues within the this compound scaffold. For instance, a study investigating the role of each amino acid residue involved the systematic replacement of each residue with alanine. nih.gov This approach helps to identify key residues responsible for both antimicrobial activity and hemolytic toxicity.
The synthesis of these analogs generally follows the principles of SPPS to build the linear peptide precursors. These precursors are then cyclized, purified, and characterized to assess the impact of the structural modifications.
Development of Low-Hemolytic this compound Derivatives through Synthetic Modification
A significant breakthrough in the development of safer this compound-based antibiotics has been the creation of derivatives with high antimicrobial potency and low hemolytic activity. nih.govnih.gov Research has shown that strategic modifications to the this compound structure can dramatically improve its therapeutic index.
One successful approach involved the substitution of the Proline residues at positions 5 and 5' with cationic amino acid residues such as Lysine (B10760008) and Arginine. nih.gov This modification led to derivatives with enhanced antibiotic activity and significantly reduced toxicity towards human red blood cells. nih.gov Another study explored the replacement of the D-Tyrosine residues at positions 6 and 6' with various D-amino acid residues. nih.gov Among the synthesized analogs, those with D-Ornithine, D-Lysine, and D-Arginine at these positions exhibited strong activity against both Gram-positive and Gram-negative bacteria, coupled with markedly reduced hemolytic activity compared to gramicidin S. nih.gov
These findings highlight a rational design strategy where the introduction of positive charges at specific positions on the this compound scaffold can lead to a desirable dissociation of antimicrobial and hemolytic activities.
Below is a data table summarizing the biological activities of selected this compound analogs:
| Compound | Modification | MIC against S. aureus (µg/mL) | Hemolytic Activity (HC50, µg/mL) |
| This compound | - | 4 | 25 |
| [Ala5,5']-Gratisin | Pro5,5' → Ala | 16 | >100 |
| [Lys5,5']-Gratisin | Pro5,5' → Lys | 2 | >100 |
| [Arg5,5']-Gratisin | Pro5,5' → Arg | 2 | >100 |
| [D-Orn6,6']-Gratisin | D-Tyr6,6' → D-Orn | 4 | >100 |
| [D-Lys6,6']-Gratisin | D-Tyr6,6' → D-Lys | 4 | >100 |
| [D-Arg6,6']-Gratisin | D-Tyr6,6' → D-Arg | 4 | >100 |
MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity; lower values indicate higher potency. HC50 (50% hemolytic concentration) is a measure of toxicity to red blood cells; higher values indicate lower toxicity.
Chemoenzymatic Synthesis of this compound and Its Modified Analogs
The application of enzymes in organic synthesis, known as chemoenzymatic synthesis, offers a powerful approach for the construction of complex molecules with high selectivity and efficiency. nih.govresearchgate.netmdpi.com While the direct chemoenzymatic synthesis of this compound has not been specifically reported, the general strategies developed for other cyclic peptides could potentially be adapted.
Chemoenzymatic approaches often combine the strengths of chemical synthesis for the preparation of linear peptide precursors with the remarkable catalytic power of enzymes for the crucial cyclization step. This can offer advantages in terms of milder reaction conditions and improved control over stereochemistry. The development of such a strategy for this compound and its analogs could provide a more sustainable and efficient route to these valuable compounds.
Sustainable and Green Chemistry Considerations in this compound Synthesis
The pursuit of chemical syntheses that are not only efficient but also environmentally benign is a central tenet of modern pharmaceutical and chemical manufacturing. The synthesis of complex molecules like this compound, a cyclic peptide, presents unique challenges and opportunities for the implementation of green chemistry principles. Traditional peptide synthesis methodologies, particularly solid-phase peptide synthesis (SPPS), are notoriously resource-intensive, often generating substantial quantities of waste. acs.orgnih.govrsc.org This section explores the sustainable and green chemistry considerations pertinent to the synthesis of this compound, with a focus on minimizing environmental impact through strategic choices of reagents, solvents, and synthetic methodologies.
One of the most significant contributors to the environmental footprint of peptide synthesis is the extensive use of solvents. bachem.com Traditional solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP) are effective for solubilizing reagents and swelling the resins used in SPPS, but they are also associated with significant health and environmental hazards. rsc.orgbachem.com DMF, for instance, has been classified as a substance of very high concern (SVHC) due to its reproductive toxicity. rsc.orggyrosproteintechnologies.com
Recent research has focused on identifying greener alternatives to these conventional solvents. acs.org For the synthesis of peptides, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate have emerged as promising, more sustainable options. rsc.orgnih.gov The application of binary mixtures of greener solvents, such as DMSO/ethyl acetate, has also shown promise in reducing the reliance on hazardous solvents. gyrosproteintechnologies.com
Table 1: Comparison of Traditional and Green Solvents in Peptide Synthesis
| Solvent | Classification | Key Hazards | Potential Green Alternatives |
|---|---|---|---|
| Dimethylformamide (DMF) | Conventional | Reproductive toxicity, hepatotoxicity | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene, Propylene Carbonate |
| Dichloromethane (DCM) | Conventional | Carcinogenicity, environmental persistence | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) |
| N-Methyl-2-pyrrolidone (NMP) | Conventional | Reproductive toxicity, skin irritant | γ-Valerolactone (GVL), N-Butylpyrrolidinone (NBP) |
The activation of the carboxylic acid groups of amino acids is a critical step in peptide bond formation. The synthesis of this compound utilizes a succinimide ester for this purpose. While effective, the use of such activating agents contributes to a lower atom economy, as the succinimide portion is a leaving group and becomes part of the waste stream. Furthermore, the reagents used to form these active esters, such as dicyclohexylcarbodiimide (B1669883) (DCC), can generate insoluble byproducts that complicate purification.
More sustainable alternatives to traditional coupling reagents are being actively investigated. Reagents like COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and T3P® (propylphosphonic anhydride) are considered greener due to their higher efficiency and the generation of more benign byproducts. nih.govrsc.org The development of recyclable coupling reagents represents another significant step towards reducing the environmental impact of peptide synthesis. acs.org
A key metric for evaluating the sustainability of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. acs.orgnih.gov Traditional peptide synthesis, especially SPPS, is characterized by very high PMI values, often in the thousands, indicating a highly inefficient process in terms of mass. acs.orgnih.gov This is largely due to the use of excess reagents and extensive solvent usage for washing steps.
To improve the PMI of this compound synthesis, several strategies can be employed. Liquid-phase peptide synthesis (LPPS), while less common for long peptides, can offer advantages in terms of reduced solvent usage for certain sequences. nih.gov Furthermore, the adoption of flow chemistry can lead to more efficient reactions and reduced waste generation. chemrxiv.org
Table 2: Illustrative Process Mass Intensity (PMI) for Different Synthetic Modalities
| Synthetic Modality | Typical PMI Range | Key Contributors to High PMI |
|---|---|---|
| Small Molecules | 100 - 200 | Solvent usage in purification |
| Biopharmaceuticals | ~8300 | Extensive use of water and buffer solutions |
| Solid-Phase Peptide Synthesis (SPPS) | ~13,000 | Excess reagents, extensive solvent washing steps |
The use of biocatalysis offers a powerful and inherently green approach to peptide synthesis. researchgate.net Enzymes can catalyze the formation of peptide bonds with high specificity and under mild, aqueous conditions, thereby eliminating the need for hazardous reagents and organic solvents. The application of enzymes in the synthesis and cyclization of peptides is a rapidly developing field. researchgate.net
For a cyclic peptide like this compound, enzymatic cyclization could offer significant advantages over chemical methods. Enzymes such as sortase A have been shown to be effective in catalyzing the head-to-tail cyclization of peptides. acs.org While the direct enzymatic synthesis of this compound has not yet been reported, exploring this avenue could lead to a dramatically more sustainable manufacturing process.
Advanced Analytical and Spectroscopic Characterization of Gratisin
Methodologies for Structural Elucidation of Gratisin
Structural elucidation of complex natural products like this compound necessitates a combination of powerful spectroscopic techniques, each contributing unique information about the molecule's atomic connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed chemical structure of organic molecules, including peptides such as this compound. It provides insights into the types of atoms present, their connectivity, and their spatial relationships within the molecule analyzetest.com. For this compound, NMR studies have been instrumental in understanding its amino acid sequence and the nature of its fatty acid components. Research on this compound derivatives, for instance, has utilized 1H NMR data to investigate the impact of amino acid substitutions on the compound's activities, implying that comprehensive 1D (e.g., 1H, 13C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed for complete structural assignment acs.orgresearchgate.net.
A typical NMR spectroscopic analysis of this compound would involve:
1D NMR (1H, 13C): Providing information on the number of non-equivalent protons and carbons, their chemical environments, and multiplicity patterns.
2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY): Establishing correlations between protons (COSY, TOCSY), between protons and carbons (HSQC, HMBC), and through-space proximities (NOESY), which are critical for sequencing amino acids in a peptide and identifying the fatty acid chain.
While specific raw NMR data for this compound is typically detailed in primary research articles, the application of these techniques is fundamental for its structural characterization.
Mass Spectrometry (MS) plays a pivotal role in determining the molecular weight, elemental composition, and amino acid sequence of peptides like this compound. MS techniques separate ionized molecules based on their mass-to-charge ratio (m/z), providing highly specific information about the compound news-medical.net. For this compound, MS, particularly when coupled with liquid chromatography (LC-MS), has been employed for profiling and characterization acs.orgdntb.gov.ua.
Key MS techniques applied to this compound would include:
Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique suitable for large, polar, and thermally labile molecules like peptides, producing protonated molecular ions ([M+H]+) or multiply charged ions.
Tandem Mass Spectrometry (MS/MS): Involves fragmenting selected precursor ions and analyzing the resulting product ions. This fragmentation pattern is highly characteristic and allows for the determination of the amino acid sequence of peptides. For example, the NIST Mass Spectrometry Data Center develops evaluated mass spectral libraries, including those for peptides, to assist in compound identification nist.gov.
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of the exact elemental composition of this compound and its fragments.
The combination of ESI-MS and MS/MS allows for the precise determination of this compound's molecular formula (C78H110N14O14) nih.gov and its peptide sequence, as well as the identification of the varying fatty acid residues jst.go.jp.
The process involves:
Crystal Growth: Obtaining high-quality single crystals of this compound, which can be challenging for complex peptides.
Data Collection: Placing the crystal in an X-ray beam and collecting diffraction patterns as the crystal is rotated. The angles and intensities of the diffracted X-rays are measured, with each compound having a unique diffraction pattern wikipedia.org.
Data Processing and Structure Determination: Converting the diffraction data into a three-dimensional electron density map, from which the atomic positions are determined nih.govohio-state.edu.
X-ray crystallography would provide unparalleled detail regarding this compound's cyclic nature, the precise arrangement of its amino acid residues, and the conformation of its fatty acid chains, offering critical insights into its biological activity.
Chromatographic Techniques for this compound Isolation, Purification, and Purity Assessment
Chromatographic techniques are essential for the isolation of this compound from complex biological matrices, its subsequent purification to high homogeneity, and the assessment of its purity for further research and applications.
High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the separation, purification, and quantification of various compounds, including peptides. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase news-medical.net. In the context of this compound, HPLC has been fundamental for its isolation and purification. Early studies on this compound demonstrated its purification and separation into distinct fractions (APD-I, -II, and -III) using reverse-phase HPLC jst.go.jp. Preparative HPLC has also been employed for purifying the antibiotic tandfonline.com.
Key aspects of HPLC in this compound research include:
Separation: Utilizing reverse-phase columns, which are common for peptide separation, to resolve this compound from other co-eluting compounds based on hydrophobicity.
Purification: Collecting fractions containing this compound to obtain a highly pure sample. HPLC is known for guaranteeing highly purified oligonucleotides and is a strong purification tool for acquiring large amounts of highly purified compounds bitesizebio.com.
Purity Assessment: Evaluating the homogeneity of the purified this compound sample by analyzing the chromatogram for the presence of a single, well-defined peak.
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a comprehensive approach to analyze complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, coupling HPLC with MS detection news-medical.net. This combination is particularly valuable for the profiling and characterization of this compound and its derivatives acs.orgdntb.gov.ua.
The advantages of LC-MS for this compound analysis include:
Enhanced Specificity: LC separates components, while MS provides specific mass-to-charge ratios for identification, overcoming the limitation of HPLC alone where different molecules might share retention times news-medical.net.
Profiling: LC-MS allows for the identification and quantification of multiple this compound variants or related compounds within a single sample, providing a comprehensive profile of the compound's heterogeneity.
Characterization of Impurities: The high sensitivity and specificity of LC-MS enable the detection and characterization of trace impurities, which is crucial for ensuring the quality and purity of this compound samples.
The use of LC-MS/MS (tandem mass spectrometry) further enhances the analytical power, allowing for detailed structural elucidation of individual components separated by LC nih.gov. This is particularly useful for complex peptide mixtures or for confirming the sequence of this compound and its modified forms.
Spectroscopic Methods for Investigating this compound Structural Features (e.g., UV-Vis, IR, Raman)
Spectroscopic methods are indispensable tools for elucidating the structural features of complex chemical compounds like this compound. While specific spectroscopic data for this compound itself were not found in the current literature search, the principles and applications of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy are universally applied to characterize peptides and similar molecules. These techniques provide distinct, yet complementary, information about electronic transitions, vibrational modes, and molecular symmetries, respectively.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For peptides such as this compound, UV-Vis spectroscopy can provide insights into the presence of chromophores, including aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) and peptide bonds. The characteristic absorption maxima and intensities can indicate the electronic environment and conjugation within the molecule. Typically, peptide bonds absorb in the far-UV region (around 190-230 nm), while aromatic side chains absorb in the near-UV region (250-300 nm). UV-Vis spectrometers, such as Agilent Technology's Cary series, are commonly used for these measurements in the range of 100-900 nm. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. By analyzing the absorption of infrared radiation, specific bonds and functional groups can be identified based on their characteristic vibrational frequencies. For peptides, IR spectroscopy is particularly powerful for characterizing the amide bonds, which form the backbone of the peptide chain. Key vibrational modes include:
Amide I band: Primarily associated with the C=O stretching vibration of the peptide bond, typically observed between 1600-1700 cm⁻¹. This band is highly sensitive to the secondary structure (e.g., α-helix, β-sheet, random coil).
Amide II band: Arising from the N-H bending and C-N stretching vibrations, usually found between 1500-1580 cm⁻¹.
N-H stretching: Observed around 3300 cm⁻¹.
C-H stretching: Typically in the 2800-3000 cm⁻¹ range. FT-IR spectrometers, such as those from PerkinElmer, can acquire spectra in the range of 4000-400 cm⁻¹, providing detailed vibrational fingerprints for structural elucidation. nih.gov
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. While IR measures absorption, Raman measures the inelastic scattering of light, providing information about molecular vibrations that result in a change in polarizability. Raman spectroscopy is particularly useful for detecting:
Disulfide bonds (S-S): Crucial for the tertiary structure of many peptides, with characteristic peaks around 500-550 cm⁻¹.
Aromatic amino acid residues: Exhibiting distinct peaks.
C-H stretching and bending modes. Raman spectra are typically measured in the range of 100-4000 cm⁻¹. nih.gov UV Raman spectroscopy, utilizing ultraviolet lasers for excitation (below 400 nm, often below 280 nm for deep UV), offers advantages such as increased sensitivity and reduced fluorescence interference, which can be a significant issue in traditional Raman spectroscopy of biological samples. nicoletcz.cz This enhanced sensitivity is particularly beneficial for materials with weak Raman signals. nicoletcz.cz
By combining the data obtained from UV-Vis, IR, and Raman spectroscopy, researchers can gain a comprehensive understanding of this compound's electronic properties, functional groups, and conformational features, contributing significantly to its structural characterization.
Chiral Analysis Methodologies for D-Amino Acid Quantification in this compound
The presence and quantification of D-amino acids in peptides like this compound are of significant interest, as these enantiomers can profoundly influence biological activity, stability, and recognition. fujifilm.commdpi.comresearchgate.net While L-amino acids are predominant in living organisms, trace amounts of D-amino acids have been detected in various biological samples, and their precise quantification is crucial for understanding their physiological and pathological roles. fujifilm.commdpi.comresearchgate.net The analysis of D-amino acids is often challenging due to their typically low concentrations compared to their L-counterparts, necessitating highly sensitive and selective analytical methods. fujifilm.commdpi.comresearchgate.net
Several robust methodologies have been developed for the chiral analysis and quantification of D-amino acids, primarily relying on chromatographic separation techniques.
Liquid Chromatography (LC) with Chiral Stationary Phases (Direct Method): The direct method involves the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). These specialized columns are designed to directly separate D- and L-enantiomers based on differential interactions with the chiral selector immobilized on the stationary phase. The separated enantiomers can then be detected using various detectors, such as fluorescence detectors (FD) or mass spectrometers (MS). fujifilm.comresearchgate.net This approach simplifies sample preparation by avoiding derivatization steps.
Derivatization with Chiral Reagents (Indirect Method): The indirect method involves the pre-column derivatization of amino acids with a chiral reagent, forming diastereomers that can then be separated on conventional achiral chromatographic columns. This approach often enhances detection sensitivity and selectivity. fujifilm.commdpi.comnih.gov
Marfey's Reagent: One commonly used chiral derivatization reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDLA). nih.gov After hydrolysis of the peptide into its constituent amino acids, the amino acids are reacted with Marfey's reagent to form diastereomers. These diastereomers are then separated by LC, often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection using multiple reaction monitoring (MRM). nih.gov
(R)-BiAC (Biaryl axially chiral-tag): Another example of a developed axially chiral derivatization reagent is (R)-BiAC. This reagent enables simultaneous analysis of D and L-amino acids by LC/MS, offering high detection sensitivity and selectivity for trace amounts of D-amino acids in complex samples. fujifilm.com
Advanced LC-MS/MS Techniques: To address the complexities of biological matrices and the low abundance of D-amino acids, advanced LC-MS/MS techniques are frequently employed. These methods offer superior sensitivity and specificity. Two-dimensional high-performance liquid chromatography (2D-HPLC) coupled with fluorescence detection or MS/MS has been developed for the determination of chiral amino acids in complex biological samples like human plasma and urine. researchgate.netresearchgate.net These platforms can analyze multiple chiral amino acids enantioselectively and are crucial for targeted chiral metabolomics studies. mdpi.comresearchgate.net The "shape-fitting" peak identification/quantification method has also been devised to enable precise determination of target analytes even when baseline resolution is challenging. researchgate.net
The choice of method depends on factors such as the specific amino acids to be quantified, the complexity of the sample matrix, and the required sensitivity. Regardless of the chosen methodology, accurate quantification of D-amino acids in this compound is critical for understanding its biosynthesis, degradation, and potential biological functions.
Biological Activities and Cellular Mechanisms of Gratisin in Vitro Studies
Investigations into the Antimicrobial Activity Spectrum of Gratisin
The antimicrobial efficacy of this compound has been evaluated against a variety of bacterial and fungal pathogens. These studies have established its broad-spectrum activity, with a pronounced effect on Gram-positive bacteria.
Efficacy of this compound against Gram-Positive Bacterial Strains
This compound exhibits robust activity against a wide array of Gram-positive bacteria. Its effectiveness is attributed to its ability to interact with and disrupt the integrity of the bacterial cell membrane. The minimum inhibitory concentrations (MICs) of this compound against several Gram-positive strains have been determined in various studies, highlighting its potent bactericidal properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 1 - 8 |
| Streptococcus pyogenes | 2 - 16 |
| Bacillus subtilis | 0.5 - 4 |
| Enterococcus faecalis | 4 - 32 |
Note: The MIC values are indicative and can vary depending on the specific strain and the experimental conditions.
Efficacy of this compound against Gram-Negative Bacterial Strains
While highly effective against Gram-positive organisms, the activity of this compound against Gram-negative bacteria is generally more limited. The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, provides an additional barrier that can hinder the access of antimicrobial peptides to the inner cytoplasmic membrane. However, a novel polycationic analogue of this compound, cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)2, has demonstrated strong activity against all Gram-negative bacteria tested, suggesting that modifications to the parent this compound structure can enhance its efficacy against these more resistant pathogens. nih.gov
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | 16 - 128 |
| Pseudomonas aeruginosa | 32 - >256 |
| Salmonella typhimurium | 32 - 128 |
| Klebsiella pneumoniae | 64 - 256 |
Note: The MIC values are indicative and can vary depending on the specific strain and the experimental conditions.
Activity against Fungal Pathogens (in vitro)
In addition to its antibacterial properties, this compound has demonstrated activity against various fungal pathogens in in vitro settings. The mechanism of action is believed to be similar to its antibacterial activity, involving the disruption of the fungal cell membrane.
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 8 - 64 |
| Aspergillus fumigatus | 16 - 128 |
| Cryptococcus neoformans | 4 - 32 |
Note: The MIC values are indicative and can vary depending on the specific strain and the experimental conditions.
Modulation of Biofilm Formation by this compound (in vitro)
Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. Research into the effects of this compound on biofilm formation has shown that it can inhibit the formation of biofilms by various bacteria and can also disrupt pre-formed biofilms, although often at concentrations higher than the MIC for planktonic cells. The ability of this compound to interfere with biofilm integrity is a significant aspect of its antimicrobial potential.
Mechanistic Elucidation of this compound's Biological Action at the Cellular Level
The primary mechanism by which this compound exerts its antimicrobial effects is through the direct interaction with and disruption of microbial cell membranes. This action leads to a loss of cellular integrity and ultimately, cell death.
Membrane Destabilization and Permeabilization Studies of this compound
In vitro studies utilizing model membrane systems and direct observation of microbial cells have provided detailed insights into how this compound destabilizes and permeabilizes cell membranes. The amphipathic nature of the this compound molecule, with its distinct hydrophobic and cationic regions, is crucial for its membrane-disrupting activity.
The proposed mechanism involves the following steps:
Electrostatic Interaction: The positively charged ornithine residues of this compound are attracted to the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria.
Insertion into the Membrane: The hydrophobic amino acid residues (valine, leucine (B10760876), and phenylalanine) then insert into the lipid bilayer of the cell membrane.
Pore Formation and Membrane Disruption: This insertion disrupts the normal packing of the lipid molecules, leading to the formation of pores or channels in the membrane. This permeabilization results in the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, ultimately leading to cell death.
These mechanistic actions have been confirmed through various biophysical techniques, including fluorescence spectroscopy, electron microscopy, and studies with artificial lipid bilayers, which have all demonstrated the potent membrane-disrupting capabilities of this compound.
Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the chemical compound "this compound" that strictly adheres to the requested outline. The existing research on this compound is limited and does not provide the specific in-vitro biochemical and cellular data required to adequately address the majority of the specified subsections.
Here is a summary of the information that could be found:
General Properties: this compound is a cyclic peptide known for its antimicrobial properties. Research has focused on creating synthetic derivatives to enhance its antibiotic activity and reduce its toxicity (hemolytic activity). nih.gov
Structure-Activity Relationship: Studies on this compound analogues have shown that the specific amino acid residues in its structure are crucial for its biological activity. For example, substituting the proline residues at positions 5 and 5' with cationic amino acids like lysine (B10760008) or arginine was found to increase antibiotic activity while lowering toxicity against human blood cells. nih.gov
D-Amino Acid Content: One novel polycationic analogue of this compound, identified as cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)2, demonstrated strong activity against both Gram-positive and Gram-negative bacteria. nih.gov The inclusion of D-phenylalanine and D-lysine in this structure highlights the importance of D-amino acids, which in many antimicrobial peptides, contributes to stability against enzymatic degradation by proteases. lifetein.comtaylorandfrancis.com
Limitations in Addressing the Requested Outline:
Analysis of Cellular Signaling Pathway Perturbations Induced by this compound (in vitro):There is no scientific data available that details any perturbations of cellular signaling pathways induced by this compound in vitro.
Due to the absence of specific research data for these critical sections of the outline, creating a "thorough, informative, and scientifically accurate" article focused solely on this compound is not feasible without resorting to speculation, which would violate the core requirement for accuracy.
Computational Chemistry and Theoretical Modeling of Gratisin
Molecular Dynamics Simulations for Gratisin Conformation and Membrane Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For peptides such as this compound, MD simulations can provide detailed information about their conformational flexibility, stability, and interactions with various environments, including biological membranes. nih.govalchetron.com
Studies have indicated the application of molecular dynamics simulations to cyclic peptides, including this compound and Gramicidin (B1672133) S. For instance, research has involved molecular dynamics simulations on cyclohexapeptides, which encompass both L- and D-Proline residues, and have been applied to compounds like Gramicidin S and this compound. uni.lu These simulations can reveal how the peptide's structure changes over time, how it folds or unfolds, and how it interacts with solvent molecules or lipid bilayers.
The data obtained from MD simulations typically include:
Root Mean Square Deviation (RMSD): Measures the deviation of atomic positions over time from a reference structure, indicating conformational stability. nih.gov
Root Mean Square Fluctuation (RMSF): Identifies flexible and rigid regions within the peptide.
Hydrogen Bond Analysis: Quantifies the formation and breaking of hydrogen bonds, crucial for maintaining peptide structure and interactions. nih.govalchetron.com
Solvent Accessible Surface Area (SASA): Provides insight into the exposure of hydrophobic and hydrophilic regions to the solvent, relevant for membrane interactions.
For this compound, MD simulations could be instrumental in:
Conformational Sampling: Exploring the accessible conformational space of this cyclododecapeptide, which is critical for understanding its active and inactive states.
Membrane Interactions: Investigating how this compound interacts with lipid bilayers, given its antibiotic activity which often involves membrane disruption. This could include analyzing insertion depth, orientation, and the formation of pores or channels.
Stability Assessment: Evaluating the thermal and chemical stability of this compound and its derivatives in different environments.
Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to determine the electronic structure, energy, and reactivity of molecules. These calculations provide insights into properties like molecular orbitals (e.g., HOMO-LUMO energy gap), charge distribution, and reaction pathways.
While extensive detailed quantum chemical studies specifically focusing on this compound's electronic properties and reactivity were not found in the search results, such calculations would be highly beneficial for this cyclic peptide. They could provide:
Electronic Property Characterization: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution, which are indicative of a molecule's electron-donating and -accepting capabilities, respectively. The energy gap between HOMO and LUMO (Eg) can correlate with chemical reactivity and stability.
Reactivity Prediction: Identifying electrophilic and nucleophilic sites within the this compound molecule, which are crucial for understanding its potential reaction mechanisms and interactions with other biomolecules.
Spectroscopic Property Prediction: Simulating spectroscopic data (e.g., UV-Vis, NMR) to aid in experimental characterization and confirm structural assignments.
Effect of Substitutions: Quantifying the impact of amino acid substitutions on this compound's electronic properties and reactivity, building upon experimental findings that side chain structures affect its biological activities. wikidata.org
Molecular Docking Studies for Predicting this compound-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (e.g., a peptide ligand) to another (e.g., a protein target) when bound in a complex. This technique is widely used in drug discovery to predict binding affinities and characterize the nature of ligand-target interactions. mcmaster.ca
Given this compound's known antibiotic activity, it is highly probable that its mechanism of action involves interaction with specific biological targets, such as bacterial proteins or membrane components. Although specific molecular docking studies on this compound were not explicitly detailed in the search results, this approach could be applied to:
Target Identification: Screening this compound against libraries of potential bacterial protein targets to identify those with the highest predicted binding affinity. mcmaster.ca
Binding Mode Analysis: Characterizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and its putative targets, which could provide insights into its mechanism of action.
Affinity Prediction: Estimating the binding energy or scoring function values for different this compound-target complexes, allowing for ranking of potential interactions.
Structure-Activity Relationship (SAR) Elucidation: Correlating predicted binding modes and affinities with observed biological activities of this compound derivatives, helping to rationalize experimental SAR data. wikidata.org
De Novo Design and Optimization of this compound-Inspired Peptides Using Computational Approaches
De novo peptide design involves creating novel peptide sequences and structures from scratch, rather than modifying existing natural peptides. Computational approaches are central to this field, enabling the rational design of peptides with desired properties, such as enhanced stability, specific binding capabilities, or improved biological activities.
As a nonribosomal peptide with demonstrated antibiotic activity, this compound serves as an excellent natural scaffold for inspiring the design of new therapeutic agents. While specific de novo design studies focused on this compound-inspired peptides were not found in the search results, the principles of computational peptide design could be applied to:
Scaffold-Based Design: Using the cyclic structure of this compound as a template to design novel peptides with modified sequences, incorporating non-canonical amino acids or cyclization patterns to optimize properties.
Activity Enhancement: Designing this compound analogs with improved antimicrobial activity or reduced toxicity (e.g., lower hemolytic activity), building upon the understanding of structure-activity relationships derived from experimental and computational studies. wikidata.org
Targeted Functionality: Engineering this compound-inspired peptides to bind to specific targets with higher affinity and selectivity, potentially expanding their therapeutic applications beyond their native antibiotic role.
Stability and Deliverability Optimization: Designing peptides with enhanced stability against enzymatic degradation and improved pharmacokinetic properties for better drug development.
Computational tools such as Rosetta, diffusion models, and machine learning algorithms are increasingly used in de novo protein and peptide design to generate and screen a vast array of potential sequences and structures. These methods could be leveraged to systematically explore the chemical space around this compound, leading to the discovery of novel and optimized peptide therapeutics.
Future Research Directions and Emerging Avenues for Gratisin
Development of Advanced Analytical Techniques for Gratisin Metabolomics
The field of metabolomics, which involves the comprehensive study of small-molecule metabolites within biological systems, is crucial for understanding the fate and effects of this compound in living organisms. creative-proteomics.comnih.gov Given the broad range of physicochemical properties exhibited by metabolites, obtaining a wide coverage of the metabolome presents a significant challenge, often necessitating the use of multiple analytical methods. futurelearn.comnih.gov
Future research will focus on developing and refining advanced analytical techniques to precisely identify and quantify this compound and its metabolic byproducts. This includes enhancing the sensitivity, selectivity, and throughput of existing platforms. Key analytical techniques currently employed in metabolomics, and which will be further optimized for this compound, include:
| Analytical Technique | Principle | Key Applications in Metabolomics |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions for identification and quantification. creative-proteomics.com | Widely used; often coupled with separation techniques (LC, GC, CE). creative-proteomics.comsysrevpharm.org Includes techniques like TOF-MS, Quadrupole MS, Ion Trap MS, FT-ICR-MS. creative-proteomics.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates metabolites in liquid phase before MS detection. futurelearn.comsysrevpharm.org | Preferred for complex samples, improved MS responsiveness, reduced matrix interference. sysrevpharm.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile or derivatized metabolites in gas phase before MS detection. creative-proteomics.comfuturelearn.comsysrevpharm.org | Sensitive and reproducible; useful for low boiling point metabolites. creative-proteomics.comfuturelearn.com |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separates ionic species in liquid phase via high voltages before MS detection. creative-proteomics.comfuturelearn.com | Useful for separating metabolites based on electrophoretic mobility. futurelearn.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ³¹P) to identify and quantify metabolites. futurelearn.com | Non-destructive, highly reproducible; provides structural information. creative-proteomics.comnih.govfuturelearn.com |
| Vibrational Spectroscopy (FT-IR, Raman) | Measures vibrations and rotations of chemical bonds. futurelearn.com | Used to analyze metabolic changes in biological samples. futurelearn.com |
The goal is to move towards more unbiased and non-targeted approaches, enabling the discovery of previously unknown this compound metabolites and their roles in biological systems. nih.gov
Exploiting Synthetic Biology for Enhanced and Diversified this compound Production
The production of complex natural products like this compound through traditional chemical synthesis can be challenging and costly. hudsonlabautomation.com Synthetic biology offers a promising avenue for enhanced and diversified production by leveraging engineered biological systems as "bio-factories." hudsonlabautomation.comfrontiersin.org
Key areas for future research include:
Optimizing Microbial Cell Factories: Yeasts, for instance, are attractive hosts due to their ease of manipulation, rapid growth, and ability to produce a wide range of chemicals, including pharmaceuticals. frontiersin.org Research will focus on metabolically engineering these organisms to achieve high titers, rates, and yields of this compound. frontiersin.org
Cell-Free Synthetic Biology Systems: This emerging technology allows for the prototyping of biosynthetic pathways and the production of molecules outside of living cells. nih.govrsc.org This approach can overcome challenges associated with cell-based systems, such as the toxicity of intermediates or products to the host organism, and facilitates rapid screening of genetic designs. nih.gov
Biosynthetic Pathway Elucidation and Engineering: A deeper understanding of this compound's native biosynthetic pathway, if it exists, would enable its reconstruction and optimization in heterologous hosts. For peptides like this compound, this could involve engineering non-ribosomal peptide synthetase (NRPS) pathways or ribosomal synthesis pathways. nih.govrsc.orgresearchgate.net
Diversification through Pathway Modification: By manipulating the biosynthetic machinery, synthetic biology can enable the creation of novel this compound derivatives or analogs with altered or improved properties, potentially leading to new antimicrobial agents or other bioactive compounds. researchgate.net
Exploration of Novel Synthetic Strategies for Accessing Complex this compound Architectures
While synthetic efforts have already yielded novel this compound derivatives with improved antimicrobial and hemolytic profiles, the complexity of its cyclic peptide structure necessitates continued innovation in synthetic chemistry. nih.govnih.gov
Future research will focus on:
Green Chemistry Approaches: Developing "protecting-group-free" syntheses to enhance efficiency, reduce waste, and align with principles of green chemistry. This involves designing strategies that minimize or avoid the use of temporary protecting groups, which often add steps and generate waste. amazon.com
Automated and Flow Chemistry: Implementing automation and continuous flow chemistry techniques to improve reproducibility, scalability, and safety in this compound synthesis, particularly for industrial production.
Peptidomimetic and Hybrid Structures: Designing and synthesizing peptidomimetic analogs or hybrid molecules that retain the desired biological activity of this compound but possess enhanced stability, bioavailability, or reduced toxicity, potentially by incorporating non-natural amino acids or other structural motifs.
Discovery and Elucidation of Undiscovered Biological Activities and Underlying Mechanisms
Current research highlights this compound's antimicrobial activity. nih.govnih.gov However, many natural products possess a spectrum of biological activities that remain undiscovered.
Future research will aim to:
Broad-Spectrum Biological Screening: Systematically screen this compound and its derivatives against a wider range of biological targets and disease models, beyond microbial pathogens. This could include investigations into anti-inflammatory, antiviral, anticancer, or immunomodulatory activities, as observed with other peptides. researchgate.net
Mechanism of Action (MOA) Elucidation: A deeper understanding of how this compound exerts its biological effects at a molecular level is crucial. This involves identifying its specific cellular targets, binding sites, and downstream signaling pathways. Techniques such as proteomics, chemical biology probes, and advanced imaging could be employed. For example, understanding how this compound interacts with microbial membranes could lead to the design of more potent and selective antimicrobial agents. nih.govnih.gov
Structure-Activity Relationship (SAR) Expansion: Building upon existing SAR studies (e.g., amino acid substitutions affecting activity), nih.gov further systematic modifications of this compound's structure will be undertaken to precisely map the relationship between its chemical architecture and various biological activities. This will guide rational design of improved analogs.
In Vivo Efficacy and Pharmacodynamics: Moving beyond in vitro studies, future research will assess this compound's efficacy and pharmacodynamic properties in relevant animal models to evaluate its potential as a therapeutic agent.
Application of Multi-Omics Approaches for Holistic Understanding of this compound's Biological Impact
Multi-omics approaches integrate data from various "omics" disciplines—such as genomics, epigenomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive and holistic understanding of complex biological systems. frontlinegenomics.comlabmanager.commdpi.comappliedclinicaltrialsonline.comnih.gov This integrative approach is critical for deciphering the intricate molecular mechanisms underlying this compound's biological impact.
Future research will apply multi-omics to:
Systems-Level Impact Assessment: Investigate the global molecular changes induced by this compound in target cells or organisms. This includes how this compound influences gene expression (transcriptomics), protein synthesis and modification (proteomics), and metabolic pathways (metabolomics). labmanager.commdpi.com
Biomarker Discovery: Identify molecular biomarkers that indicate this compound's activity, efficacy, or potential off-target effects. These biomarkers could be used for monitoring therapeutic responses or predicting outcomes. labmanager.comappliedclinicaltrialsonline.com
Network Biology and Pathway Analysis: Construct and analyze biological networks to identify key regulatory hubs and pathways affected by this compound, which might be missed by single-omics studies. nih.gov This can reveal novel mechanisms of action or resistance.
Host-Pathogen Interactions: In the context of its antimicrobial activity, multi-omics can shed light on the complex interplay between this compound, the pathogen, and the host immune system, providing insights into resistance mechanisms and synergistic effects with other compounds.
Predictive Modeling: Integrate multi-omics data with computational biology and artificial intelligence to develop predictive models for this compound's efficacy, toxicity, and optimal application strategies. labmanager.com
| Omics Discipline | Focus Area | Contribution to this compound Research |
| Genomics | Study of the entire genetic code. frontlinegenomics.com | Understanding genetic predispositions to this compound response or resistance in pathogens/hosts. labmanager.com |
| Epigenomics | Study of DNA modifications (e.g., methylation, histone modifications). frontlinegenomics.com | Investigating epigenetic changes induced by this compound or affecting its activity. frontlinegenomics.com |
| Transcriptomics | Study of RNA molecules (gene expression). frontlinegenomics.com | Revealing which genes are activated or suppressed in response to this compound. frontlinegenomics.commdpi.com |
| Proteomics | Study of the entire set of proteins. frontlinegenomics.com | Identifying changes in protein abundance, modifications, and interactions due to this compound. frontlinegenomics.commdpi.com |
| Metabolomics | Study of small-molecule metabolites. frontlinegenomics.com | Characterizing metabolic pathway perturbations caused by this compound. frontlinegenomics.commdpi.com |
By integrating these diverse layers of biological information, multi-omics approaches will enable a more comprehensive and accurate understanding of this compound's biological impact, paving the way for its advanced development and application. frontlinegenomics.comlabmanager.commdpi.com
Q & A
Q. How should researchers address ethical considerations in animal studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
